(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzazepine core with a chlorine atom and a methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, amines, and other reagents.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate
Uniqueness
(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride is unique due to its specific structural features, including the presence of a chlorine atom and a methyl group on the benzazepine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16Cl2N2 |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2.ClH/c1-8-7-14(13)5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8H,4-5,7,13H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
QXLNBZSDBNBNFZ-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)N.Cl |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.